N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound featuring a benzamide core linked to a thieno[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of microreactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and methoxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Shares a similar benzamide core but lacks the thieno[2,3-b]pyridine moiety.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally related due to the presence of heterocyclic rings.
Uniqueness
N-[2-{[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is unique due to its dual thieno[2,3-b]pyridine rings, which confer distinct chemical and biological properties. This structural feature sets it apart from other benzamide and indole derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H26N4O4S2 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C28H26N4O4S2/c1-14-10-17(12-35-3)19-21(29)24(37-27(19)30-14)23(33)25-22(32-26(34)16-8-6-5-7-9-16)20-18(13-36-4)11-15(2)31-28(20)38-25/h5-11H,12-13,29H2,1-4H3,(H,32,34) |
InChI Key |
AOEIPBBURAUIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C4=C(C=C(N=C4S3)C)COC)NC(=O)C5=CC=CC=C5)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.